9-Oxo-9H-fluorene-1-carboxamide
CAS No.:
Cat. No.: VC17209543
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9NO2 |
|---|---|
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 9-oxofluorene-1-carboxamide |
| Standard InChI | InChI=1S/C14H9NO2/c15-14(17)11-7-3-6-9-8-4-1-2-5-10(8)13(16)12(9)11/h1-7H,(H2,15,17) |
| Standard InChI Key | SMDKURVJWYOXSR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)N |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Descriptors
9-Oxo-9H-fluorene-1-carboxamide belongs to the fluorene family, a class of polycyclic aromatic hydrocarbons modified with functional groups to confer biological activity. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 9-oxofluorene-1-carboxamide |
| Molecular Formula | |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 1573-92-8 (carboxylic acid precursor) |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)N |
The planar fluorene core facilitates π-π interactions with biological targets, while the carboxamide and ketone groups contribute to hydrogen bonding and electronic effects .
Structural and Electronic Features
X-ray crystallography and computational modeling reveal that the ketone at C9 creates an electron-deficient region, enhancing reactivity toward nucleophilic attack. The carboxamide group at C1 adopts a planar conformation, optimizing interactions with protease active sites . Key structural parameters include:
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Rotatable bonds: 1 (amide bond)
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Hydrogen bond donors/acceptors: 1/2
Synthesis and Derivative Development
Synthetic Routes
The parent compound is synthesized via amidation of 9-oxo-9H-fluorene-1-carboxylic acid (CAS 1573-92-8) . A typical protocol involves:
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Activation: Treating the carboxylic acid with thionyl chloride () to form the acyl chloride.
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Amidation: Reacting the acyl chloride with ammonium hydroxide () in dichloromethane at 0–5°C.
For N-alkylated derivatives (e.g., N-isopentyl), coupling reagents like -dicyclohexylcarbodiimide (DCC) are employed .
Structure-Activity Relationship (SAR) Studies
Modifications to the fluorene core and carboxamide side chain profoundly impact biological activity:
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Fluorene Ring Substitutions:
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7-Position: Introducing electron-withdrawing groups (e.g., nitro) boosts potency. Compound 5a (7-nitro derivative) exhibits EC = 0.15 µM against T47D breast cancer cells, a 5-fold improvement over the parent compound .
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9-Oxo Group Replacement: Removing the ketone (9H-fluorene) or replacing it with a sulfur atom (dibenzothiophene) reduces activity by ~50% .
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Carboxamide Modifications:
Biological Activity and Mechanism of Action
Apoptosis Induction
9-Oxo-9H-fluorene-1-carboxamide triggers apoptosis in cancer cells by activating caspase-3 and caspase-9. In HCT116 colorectal carcinoma cells, treatment with 1 µM induces 70% cell death within 24 hours . Key steps include:
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Mitochondrial Permeabilization: Release of cytochrome c into the cytosol.
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Caspase Cascade: Cleavage of pro-caspases to active forms, culminating in DNA fragmentation .
Tubulin Polymerization Inhibition
N-aryl derivatives (e.g., 5a–5c) disrupt microtubule dynamics by binding to the colchicine site of β-tubulin. This dual mechanism (caspase activation + tubulin inhibition) enhances efficacy against multidrug-resistant tumors .
Pharmacological Profiles of Key Derivatives
| Compound | Structure Modification | EC (µM) | Target Cells | Mechanism |
|---|---|---|---|---|
| Parent | None | 1.2–1.5 | T47D, HCT116, SNU398 | Caspase activation |
| 5a | 7-Nitro, N-phenyl | 0.15–0.29 | T47D, HCT116 | Caspase + tubulin |
| N-isopentyl | N-(3-methylbutyl) | 2.1 | MCF7 | Caspase activation |
Comparative Analysis with Fluorene-Based Anticancer Agents
9-Oxo vs. 9H-Fluorene Analogs
Removing the ketone group (9H-fluorene) reduces apoptosis induction by 50%, underscoring the ketone’s role in target binding .
Carboxamide vs. Ester Derivatives
Methyl esters of 9-oxofluorene-1-carboxylic acid show 10-fold lower activity, highlighting the amide’s critical hydrogen-bonding capacity .
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